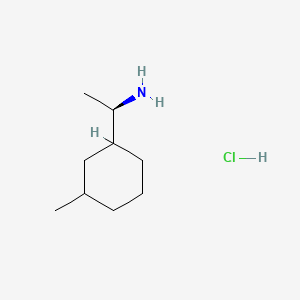
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride can be achieved through various methods. One common approach involves the transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The optimal conditions for this reaction include using ATA-025 as the enzyme and dimethylsulfoxide as the co-solvent. The reaction is carried out at a temperature of 45°C and a pH of 8.0, resulting in high conversion rates and product yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as enzyme loading, substrate loading, temperature, and pH, are carefully controlled to achieve maximum conversion and product formation .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various pharmaceuticals and fine chemicals . In biology, it serves as a precursor for the development of bioactive compounds and enzyme inhibitors. In medicine, it is utilized in the synthesis of drugs for treating conditions such as hyperparathyroidism and Alzheimer’s disease . Additionally, in the industrial sector, it is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds:
- (1R,3R)-1-Ethyl-3-methylcyclohexane
- (1R,3S)-1-Ethyl-3-methylcyclohexane
- (1R,3R)-1-ethyl-3-methoxycyclohexane
Uniqueness: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its chiral properties and its ability to serve as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its specific structure and reactivity make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
(1R)-1-(3-methylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m1./s1 |
InChI Key |
YDOGOFIRWAEJBC-NHLJRWNWSA-N |
Isomeric SMILES |
CC1CCCC(C1)[C@@H](C)N.Cl |
Canonical SMILES |
CC1CCCC(C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















